molecular formula C11H9N5O B11877162 4-Amino-8-cyanoquinoline-3-carbohydrazide

4-Amino-8-cyanoquinoline-3-carbohydrazide

Cat. No.: B11877162
M. Wt: 227.22 g/mol
InChI Key: KPSBLKNGGZNJHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-8-cyanoquinoline-3-carbohydrazide typically involves multi-step reactions starting from quinoline derivatives. Industrial production methods often utilize microwave-assisted synthesis, which offers a greener and more efficient approach .

Chemical Reactions Analysis

4-Amino-8-cyanoquinoline-3-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Comparison with Similar Compounds

4-Amino-8-cyanoquinoline-3-carbohydrazide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combined functional groups, which confer distinct reactivity and biological activity .

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-amino-8-cyanoquinoline-3-carbohydrazide

InChI

InChI=1S/C11H9N5O/c12-4-6-2-1-3-7-9(13)8(11(17)16-14)5-15-10(6)7/h1-3,5H,14H2,(H2,13,15)(H,16,17)

InChI Key

KPSBLKNGGZNJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=C(C=N2)C(=O)NN)N)C#N

Origin of Product

United States

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